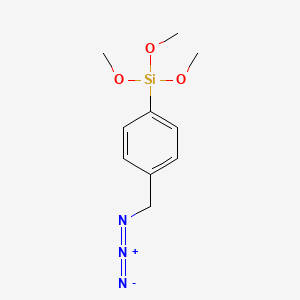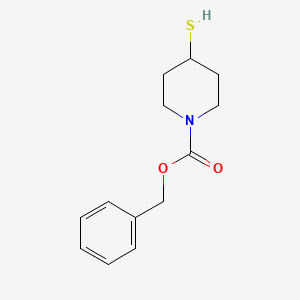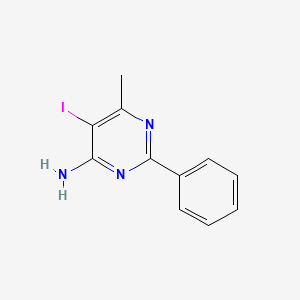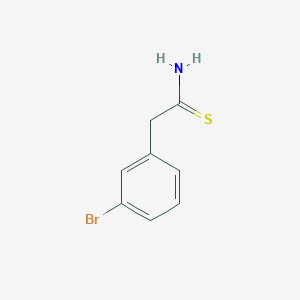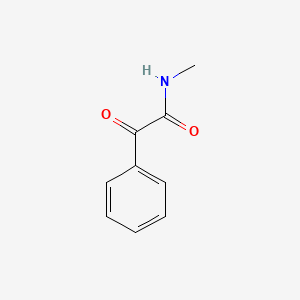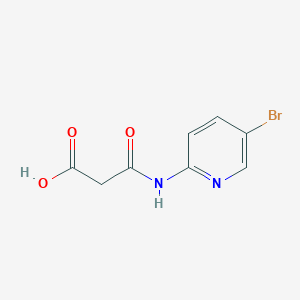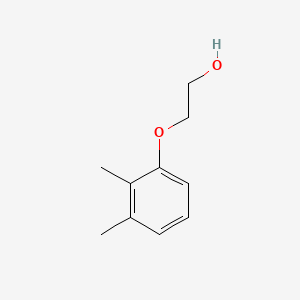
2-(2,3-dimethylphenoxy)ethan-1-ol
Vue d'ensemble
Description
2-(2,3-Dimethylphenoxy)ethan-1-ol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, where the phenolic hydrogen is replaced by a 2-(2,3-dimethylphenoxy)ethanol group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mécanisme D'action
Target of Action
2-(2,3-Dimethylphenoxy)ethanol is a derivative of ethanol and phenoxyethanol, both of which have well-documented targets. Ethanol primarily interacts with GABA receptors and glycine receptors . Phenoxyethanol, on the other hand, is known for its antimicrobial properties and is used as a preservative in cosmetics .
Mode of Action
Ethanol, for instance, has sedative effects mediated through binding to GABA receptors and glycine receptors . Phenoxyethanol is used as an antiseptic and has been shown to inactivate bacteria and several types of yeast .
Biochemical Pathways
Ethanol is known to affect several biochemical pathways, including the central nervous system’s neurotransmitter systems . Phenoxyethanol, being an antimicrobial agent, likely interferes with the metabolic pathways of microorganisms .
Pharmacokinetics
Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It primarily alters the pharmacokinetics of other drugs by changing the rate and extent of absorption .
Result of Action
Ethanol has a wide range of effects, including sedation, tachycardia, and general increased intoxication . Phenoxyethanol is used as an antiseptic and has been shown to inactivate bacteria and several types of yeast .
Action Environment
It is known that the pharmacokinetics and pharmacodynamics of ethanol can be influenced by a combination of genetic and environmental factors .
Analyse Biochimique
Cellular Effects
The cellular effects of 2-(2,3-Dimethylphenoxy)ethanol are currently unknown. It is known that alcohols can have various effects on cells and cellular processes. For example, ethanol, a well-studied alcohol, can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Alcohols like ethanol are known to undergo dehydration reactions to form alkenes
Temporal Effects in Laboratory Settings
It is known that the effects of alcohols can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(2,3-Dimethylphenoxy)ethanol at different dosages in animal models are not well studied. It is known that the effects of alcohols can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Alcohols like ethanol are known to be involved in complex metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
It is known that alcohols can distribute in all compartments due to their amphiphilic nature .
Subcellular Localization
It is known that alcohols can distribute in all compartments due to their amphiphilic nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)ethan-1-ol typically involves the reaction of 2,3-dimethylphenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,3-dimethylphenol} + \text{ethylene oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the phenol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as metal oxides, can also enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dimethylphenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(2,3-dimethylphenoxy)acetaldehyde or 2-(2,3-dimethylphenoxy)acetic acid.
Reduction: Formation of 2-(2,3-dimethylphenoxy)ethane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-(2,3-Dimethylphenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with methoxy groups instead of methyl groups.
2-(2,4-Dimethylphenoxy)ethan-1-ol: Similar but with different substitution pattern on the phenyl ring.
Uniqueness
2-(2,3-Dimethylphenoxy)ethan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 3 positions of the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5,11H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEOFMOZOGKLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

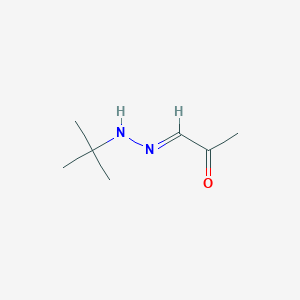


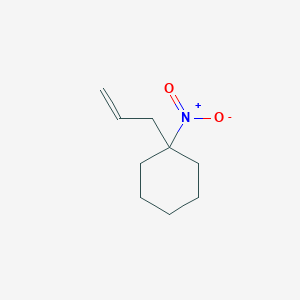
![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3156664.png)
